molecular formula C9H13BClN3O3 B14088969 (4-Chloro-2-(2-hydroxypiperidin-1-yl)pyrimidin-5-yl)boronic acid

(4-Chloro-2-(2-hydroxypiperidin-1-yl)pyrimidin-5-yl)boronic acid

Cat. No.: B14088969
M. Wt: 257.48 g/mol
InChI Key: UMFSMGCSYMCFHF-UHFFFAOYSA-N
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Description

(4-Chloro-2-(2-hydroxypiperidin-1-yl)pyrimidin-5-yl)boronic acid is a boronic acid derivative that has garnered attention in the field of organic chemistry due to its potential applications in various chemical reactions and biological studies. This compound is characterized by its unique structure, which includes a boronic acid group attached to a pyrimidine ring substituted with a chloro and a hydroxypiperidinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-(2-hydroxypiperidin-1-yl)pyrimidin-5-yl)boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-(2-hydroxypiperidin-1-yl)pyrimidin-5-yl)boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution of the chloro group can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

(4-Chloro-2-(2-hydroxypiperidin-1-yl)pyrimidin-5-yl)boronic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Chloro-2-(2-hydroxypiperidin-1-yl)pyrimidin-5-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, making the compound a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chloro-2-(2-hydroxypiperidin-1-yl)pyrimidin-5-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both chloro and hydroxyl groups on the pyrimidine ring provides additional sites for chemical modification, enhancing its versatility in synthetic and medicinal chemistry .

Properties

Molecular Formula

C9H13BClN3O3

Molecular Weight

257.48 g/mol

IUPAC Name

[4-chloro-2-(2-hydroxypiperidin-1-yl)pyrimidin-5-yl]boronic acid

InChI

InChI=1S/C9H13BClN3O3/c11-8-6(10(16)17)5-12-9(13-8)14-4-2-1-3-7(14)15/h5,7,15-17H,1-4H2

InChI Key

UMFSMGCSYMCFHF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1Cl)N2CCCCC2O)(O)O

Origin of Product

United States

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